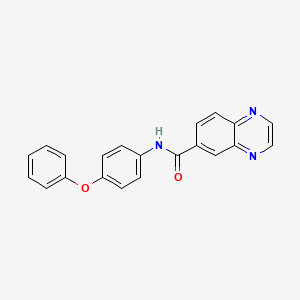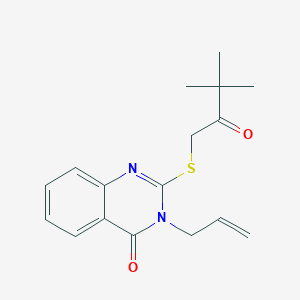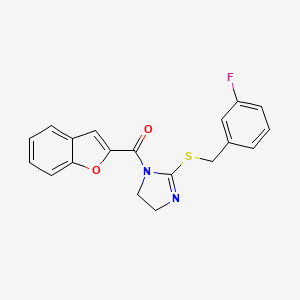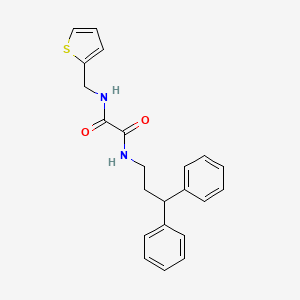![molecular formula C17H14BrClN2S B2929651 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-10-5](/img/structure/B2929651.png)
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a bromophenyl group, a chloro group, and a methyl group attached to the pyrazole ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Other methods include the reaction of hydrazones with nitroolefins mediated with strong bases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromophenyl, chloro, and methyl groups would be attached to different carbon atoms on the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Recyclable Catalysts in Synthesis : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, has been used as a recyclable catalyst for condensation reactions, highlighting the potential of sulfur-containing pyrazole derivatives in catalysis (Tayebi et al., 2011).
Biological and Pharmacological Research
- Tumor Inhibition and Antioxidant Effects : Pyrazole derivatives, including related compounds, have been investigated for their tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. One study showed that certain compounds exhibited moderate inhibitory effects in various assays, demonstrating their pharmacological potential (Faheem, 2018).
- Biological Activity of Phenyl Pyrazolyl Sulfides : Alkylation of 4-(phenylthio)-1H-pyrazol-5-ols has led to the synthesis of phenyl pyrazolyl sulfides, which show potential biological activity (Vydzhak et al., 2017).
Material Science and Chemistry
- Metal Complex Stabilization : Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes in cross-coupling reactions. The modification of pyrazole rings influences the properties of these metal complexes, which are significant in catalysis (Ocansey et al., 2018).
- Synthesis of Novel Heterocycles : Compounds based on 3-methyl-1-phenyl-5-pyrazole have been synthesized, showing versatility in creating new heterocyclic structures with potential antimicrobial activity (El‐Emary et al., 2002).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site of an enzyme or receptor . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, such as those involved in cell signaling and metabolism . The compound’s effect on these pathways can lead to downstream effects on cellular function and physiology.
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular level, such as altering enzyme activity or modulating signal transduction pathways . These effects can lead to changes in cellular function and potentially contribute to the compound’s therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2S/c1-21-17(19)15(11-22-14-9-7-13(18)8-10-14)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMISJGTQXOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)
![ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)




![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)
![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)
![7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2929582.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2929584.png)
![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2929587.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)
